molecular formula C13H21NO2S B2534725 Tert-butyl (5-tert-butyl-2-thienyl)carbamate CAS No. 1227276-86-9

Tert-butyl (5-tert-butyl-2-thienyl)carbamate

Cat. No.: B2534725
CAS No.: 1227276-86-9
M. Wt: 255.38
InChI Key: ZLSJWHYBOQBBTP-UHFFFAOYSA-N
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Description

Tert-butyl (5-tert-butyl-2-thienyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a thienyl ring, which is further connected to a carbamate group

Scientific Research Applications

Tert-butyl (5-tert-butyl-2-thienyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety data sheet for “tert-Butyl N-(2-thienyl)carbamate” recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing. It also advises against ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-tert-butyl-2-thienyl)carbamate typically involves the reaction of 5-tert-butyl-2-thienylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 40°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-tert-butyl-2-thienyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted thienyl carbamates

Mechanism of Action

The mechanism of action of tert-butyl (5-tert-butyl-2-thienyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The thienyl ring may also participate in π-π interactions or hydrogen bonding with biological molecules, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.

    5-tert-butyl-2-thienylamine: The amine precursor used in the synthesis of tert-butyl (5-tert-butyl-2-thienyl)carbamate.

    Tert-butyl (5-bromo-2-thienyl)carbamate: A brominated analog with different reactivity.

Uniqueness

This compound is unique due to the presence of both a tert-butyl group and a thienyl ring, which confer specific steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

tert-butyl N-(5-tert-butylthiophen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-12(2,3)9-7-8-10(17-9)14-11(15)16-13(4,5)6/h7-8H,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSJWHYBOQBBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227276-86-9
Record name tert-butyl N-(5-tert-butylthiophen-2-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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